molecular formula C25H41FO5S B12412625 [(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate

[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate

Cat. No.: B12412625
M. Wt: 472.7 g/mol
InChI Key: MVPISWRWXKQVBV-CIQXVCGBSA-N
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Description

[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate is a complex organic compound with a unique structure. This compound is characterized by its cyclopenta[a]phenanthrene core, which is a fused ring system, and a hydrogen sulfate group attached to it. The presence of a fluoro-substituted oxohexyl side chain adds to its chemical diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the fluoro-oxohexyl side chain. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., halides, amines), electrophiles (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme-substrate interactions and to investigate the metabolic pathways involving similar structures.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable for various applications, including material science and catalysis.

Mechanism of Action

The mechanism of action of [(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-oxohexyl side chain may enhance its binding affinity and selectivity, leading to the modulation of biological pathways and the exertion of its effects.

Comparison with Similar Compounds

Similar Compounds

  • [(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the fluoro-oxohexyl side chain and the hydrogen sulfate group. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C25H41FO5S

Molecular Weight

472.7 g/mol

IUPAC Name

[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate

InChI

InChI=1S/C25H41FO5S/c1-16(4-6-18(27)15-26)21-8-9-22-20-7-5-17-14-19(31-32(28,29)30)10-12-24(17,2)23(20)11-13-25(21,22)3/h16-17,19-23H,4-15H2,1-3H3,(H,28,29,30)/t16-,17-,19-,20+,21-,22+,23+,24+,25-/m1/s1

InChI Key

MVPISWRWXKQVBV-CIQXVCGBSA-N

Isomeric SMILES

C[C@H](CCC(=O)CF)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C

Canonical SMILES

CC(CCC(=O)CF)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C

Origin of Product

United States

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